

reaction of 1,9-Dichlorononane with sodium azide for diazide synthesis

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Compound of Interest

Compound Name: 1,9-Dichlorononane

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Application Note & Protocol: Synthesis of 1,9-Diazidononane

Topic: Facile Synthesis of 1,9-Diazidononane from **1,9-Dichlorononane** via Nucleophilic Substitution with Sodium Azide for Use in Bioconjugation and Material Science.

For: Researchers, scientists, and drug development professionals.

Introduction and Significance

1,9-Diazidononane is a versatile, linear, nine-carbon bifunctional linker molecule. Its terminal azide groups ($-N_3$) make it an invaluable reagent in the field of "click chemistry," a concept developed by K. B. Sharpless that describes reactions with high yields, stereospecificity, and broad applicability.^[1] Specifically, the azide moieties readily participate in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) to form stable triazole linkages.^{[1][2][3]} This capability allows for the efficient conjugation of two different molecular entities, making 1,9-diazidononane a critical tool in drug discovery, biomolecule labeling, polymer modification, and the development of advanced materials.^{[3][4][5]}

This document provides a detailed protocol for the synthesis of 1,9-diazidononane from the readily available precursor **1,9-dichlorononane** and sodium azide. It outlines the underlying

chemical principles, a step-by-step experimental procedure, critical safety considerations, and characterization methods.

Scientific Principles and Mechanistic Insight

The conversion of **1,9-dichlorononane** to 1,9-diazidononane is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction.^{[6][7]}

Mechanism Overview:

- **Nucleophile:** The azide ion (N_3^-), generated from the dissolution of sodium azide (NaN_3), serves as a potent nucleophile. Despite being the conjugate base of a weak acid (hydrazoic acid, $pK_a \approx 4.6$), the azide ion is an excellent nucleophile due to its high electron density distributed across a small, linear structure.^[8]
- **Electrophile:** The **1,9-dichlorononane** molecule contains two primary alkyl chloride groups. The carbon atoms bonded to the chlorine atoms are electrophilic due to the electronegativity of chlorine.
- **S_N2 Pathway:** The azide ion performs a backside attack on the electrophilic carbon atom, displacing the chloride ion (a good leaving group) in a single, concerted step. This process occurs sequentially at both ends of the nonane chain to yield the final diazide product.^{[9][10]}

Causality Behind Experimental Choices:

- **Solvent:** Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are optimal for this reaction.^{[7][8][11]} These solvents effectively solvate the sodium cation (Na^+) but do not strongly solvate the azide anion. This leaves the nucleophile "naked" and highly reactive, thereby accelerating the S_N2 reaction rate. While sodium azide has limited solubility in DMF, it is sufficient to drive the reaction.^[12]
- **Temperature:** Heating the reaction (e.g., to 60–80 °C) increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier and significantly shortens the reaction time.^[7]
- **Stoichiometry:** A slight excess of sodium azide (e.g., 2.2 to 2.5 equivalents relative to the dichloride) is used to ensure the complete conversion of both chloride groups and to drive

the reaction to completion according to Le Châtelier's principle.

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. Adjust quantities as needed, paying strict attention to safety guidelines for scale-up.

Materials and Reagents

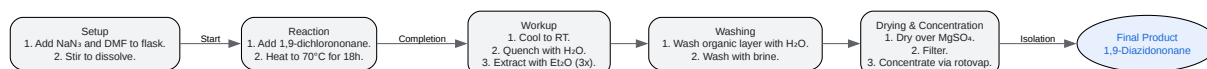
Reagent/Material	Formula	M.W. (g/mol)	Amount (10 mmol scale)	Notes
1,9-Dichlorononane	$C_9H_{18}Cl_2$	197.15	1.97 g (10.0 mmol, 1.0 eq)	Starting material
Sodium Azide	NaN_3	65.01	1.50 g (23.0 mmol, 2.3 eq)	Highly Toxic! [13]
Dimethylformamide (DMF)	C_3H_7NO	73.09	40 mL	Anhydrous grade recommended
Diethyl Ether (Et ₂ O)	$(C_2H_5)_2O$	74.12	~200 mL	For extraction
Deionized Water	H_2O	18.02	~300 mL	For workup
Brine (sat. NaCl)	$NaCl(aq)$	-	~50 mL	For workup
Anhydrous $MgSO_4/Na_2SO_4$	-	-	As needed	Drying agent

Equipment

- 100 mL Round-bottom flask
- Reflux condenser
- Magnetic stirrer/hotplate
- Nitrogen or argon inlet (optional but recommended)
- 250 mL Separatory funnel

- Rotary evaporator
- Standard laboratory glassware

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 1,9-diazidononane.

Step-by-Step Procedure

- **Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (1.50 g, 23.0 mmol).
- **Solvent Addition:** Add dimethylformamide (40 mL) to the flask. Stir the suspension at room temperature for 10-15 minutes.
- **Reagent Addition:** Add **1,9-dichlorononane** (1.97 g, 10.0 mmol) to the stirred suspension.
- **Reaction:** Heat the reaction mixture to 70 °C using an oil bath and stir vigorously for 18-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.
- **Workup - Quenching:** After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 150 mL of deionized water.
- **Workup - Extraction:** Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL). Combine the organic layers.
- **Workup - Washing:** Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF, followed by one wash with brine (50 mL) to facilitate phase

separation.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the product excessively during this step.

The result should be a clear or pale yellow oil. The product is often of sufficient purity for subsequent use in click chemistry reactions without further purification.[\[14\]](#)

Product Characterization

Confirm the identity and purity of the synthesized 1,9-diazidononane using standard analytical techniques:

- **Infrared (IR) Spectroscopy:** The most prominent signal will be a strong, sharp absorbance band around 2100 cm^{-1} , which is characteristic of the azide ($\text{N}=\text{N}^+=\text{N}^-$) asymmetric stretching vibration. The disappearance of C-Cl stretching bands (typically $600\text{--}800\text{ cm}^{-1}$) also indicates a successful reaction.
- **^1H NMR Spectroscopy:** Expect to see a triplet at approximately 3.25 ppm corresponding to the two methylene groups adjacent to the azide functions ($-\text{CH}_2-\text{N}_3$). The remaining methylene protons will appear as multiplets between 1.2 and 1.6 ppm.
- **^{13}C NMR Spectroscopy:** The carbon attached to the azide group ($-\text{CH}_2-\text{N}_3$) will typically appear around 51 ppm.

Critical Safety Precautions

This reaction involves hazardous materials. Adherence to safety protocols is mandatory.

- **Sodium Azide (NaN_3):**
 - **Extreme Toxicity:** Sodium azide is highly toxic and can be fatal if ingested or absorbed through the skin.[\[15\]](#)[\[16\]](#) It functions as a metabolic poison.
 - **Explosion Hazard with Acids:** NaN_3 reacts with acids to form hydrazoic acid (HN_3), a highly toxic, volatile, and explosive gas.[\[15\]](#)[\[17\]](#) All solutions must be kept basic or neutral.

- Explosive Metal Azides: NaN_3 reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive metal azides.[15][16] Never use metal spatulas for handling solid NaN_3 and never pour azide-containing waste down drains, which may contain lead or copper pipes.[15][16]
- Incompatible Solvents: Avoid chlorinated solvents like dichloromethane or chloroform, as they can form explosive diazidomethane.[15][18]
- Organic Azides (R-N_3):
 - Low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction.[9][10] While 1,9-diazidononane is relatively stable, distillation should be avoided.[11] If concentration is necessary, use a rotary evaporator at moderate temperatures ($<50\text{ }^\circ\text{C}$) behind a blast shield.
- Required Controls and PPE:
 - All manipulations involving sodium azide (solid or solutions $>5\%$) must be performed inside a certified chemical fume hood.[19]
 - Wear appropriate personal protective equipment (PPE), including a lab coat, chemical safety goggles, and double-layered nitrile gloves.[19][20]
 - Have spill kits readily available. For solid spills, avoid generating dust by gently covering with a damp cloth or paper towel before sweeping.[19]
 - All azide-containing waste is classified as hazardous and must be segregated and disposed of following institutional safety guidelines.[20]

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